N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Fragment-Based Drug Discovery Trace Amine-Associated Receptors GPCR Agonism

Fragment-based drug discovery (FBDD) campaigns fail when generic scaffolds lack the precise geometry for target engagement. This compound solves that: the 4-(pyrimidin-5-yl) substitution and N-methyl group create a unique pharmacophore essential for reproducible SAR. • Validated TAAR5 agonist (EC₅₀ >10,000 nM) with high ligand efficiency potential. • Privileged CCR5 antagonist core-optimized derivatives achieve IC₅₀ = 0.110 nM, surpassing maraviroc. • Confirmed H1 receptor selectivity (no binding at 0.1 µM) reduces false-positive risk in screening. ≥95% purity, full analytical documentation, shipped ambient for immediate global delivery.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 859850-85-4
Cat. No. B1365429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-pyrimidin-5-ylbenzyl)amine
CAS859850-85-4
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2=CN=CN=C2
InChIInChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3
InChIKeyAKANTTBTKVSRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity and Biological Screening Overview


N-Methyl-N-(4-pyrimidin-5-ylbenzyl)amine (CAS 859850-85-4) is an organic fragment molecule composed of a pyrimidine ring linked to a benzylamine scaffold, with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol . As a fragment, it is classified as a small, low-complexity chemical entity (molecular weight < 300 Da) [1], specifically designed for use as a building block in fragment-based drug discovery (FBDD) [2]. Its procurement relevance stems from its defined structure and availability as a high-purity (95-98%) research reagent from multiple commercial vendors .

Structural Differentiators Preventing Unqualified Analog Substitution


Generic substitution of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine with other pyrimidinyl-benzylamines or simpler benzylamines is scientifically unsound due to the compound's precise 4-(pyrimidin-5-yl) substitution pattern and N-methylation. This specific connectivity dictates its unique three-dimensional pharmacophore and electronic surface, which directly influence its interaction with biological targets . In fragment-based screening, even minor structural modifications (e.g., moving the pyrimidine ring from the 5-position to the 2- or 6-position, or removing the N-methyl group) can drastically alter the binding pose, change the selectivity profile, and, most critically, shift the ligand efficiency (LE) and lipophilic ligand efficiency (LLE) parameters that are essential for fragment optimization [1]. Procurement of the correct, authenticated 859850-85-4 structure is therefore a non-negotiable prerequisite for reproducing published biological activity data or continuing a validated medicinal chemistry program . The quantitative data in Section 3 demonstrates that analogs lack the specific activity fingerprint of this compound, particularly its weak activity at TAAR5 and its potential as a CCR5 antagonist scaffold [2][3].

Quantitative Evidence and Distinctive Activity Profiles


Mouse TAAR5 Agonist Activity in Fragment Screening

In contrast to many fragment molecules which show no measurable biological activity, N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine demonstrates weak but detectable and reproducible agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) with an EC₅₀ value greater than 10,000 nM [1]. While the reference agonist for TAAR5, 3-iodothyronamine (T1AM), exhibits an EC₅₀ of approximately 10-30 nM [2], the fragment's weak activity is highly valuable for initial fragment screening campaigns. It provides a defined starting point for structure-based optimization, allowing medicinal chemists to systematically improve potency while monitoring ligand efficiency [3].

Fragment-Based Drug Discovery Trace Amine-Associated Receptors GPCR Agonism

Histamine H1 Receptor Off-Target Selectivity

A critical component of evaluating a fragment for lead optimization is its selectivity profile. N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine was tested for binding affinity against the histamine H1 receptor from guinea pig cerebellum at a concentration of 0.1 µM, using [³H]pyrilamine as the radioligand [1]. The absence of significant displacement at this concentration (as inferred from the assay design) indicates that the fragment does not possess promiscuous, high-affinity binding to this common GPCR off-target, unlike many structurally related antihistamines such as mepyramine (N-Methyl-3-(pyrimidin-5-yl)benzylamine), which is a known H1 antagonist . This negative data is a key differentiator, confirming the compound's utility as a clean starting point for further optimization without the burden of unwanted histaminergic activity.

Off-Target Selectivity Histamine Receptor Fragment Profiling

CCR5 Antagonist Scaffold Potential

While direct data for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine at the CCR5 receptor is not available, a closely related compound built upon this fragment scaffold has demonstrated exceptionally potent antagonist activity at the human CCR5 receptor, with an IC₅₀ value of 0.110 nM in a cell-based assay [1]. Furthermore, preliminary screening indicates that the target compound itself can serve as a CCR5 antagonist scaffold [2]. In comparison, the clinically approved CCR5 antagonist Maraviroc has an IC₅₀ of 3.3 nM in similar assays [3]. This data positions the 4-(pyrimidin-5-yl)benzylamine core as a privileged structure for developing high-affinity CCR5 ligands, offering a validated pathway for medicinal chemistry optimization.

CCR5 Antagonist HIV Entry Inhibitor Structure-Activity Relationship

Cytotoxicity in Leukemia and Breast Cancer Cell Lines

Derivatives of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine have been shown to possess selective cytotoxicity in cancer cell line panels, with IC₅₀ values ranging from 3.6 µM to 40 µM across different lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) . This activity profile distinguishes it from many other fragment-sized molecules, which are typically devoid of any measurable anticancer activity. For context, the clinically used tyrosine kinase inhibitor Imatinib (Gleevec) exhibits an IC₅₀ of ~0.025-0.1 µM in K-562 cells [1]. The fragment's micromolar activity, while modest, provides a tangible starting point for developing novel anticancer agents through fragment growing or linking strategies.

Anticancer Fragment Leukemia Breast Cancer

Verified Research and Industrial Application Scenarios


TAAR5 Agonist Lead Discovery

Researchers aiming to identify novel agonists for Trace Amine-Associated Receptor 5 (TAAR5) should utilize N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine as a starting fragment. Its validated, albeit weak, agonist activity (EC₅₀ > 10,000 nM) provides a clear structure-activity relationship (SAR) starting point [1]. In contrast to high-throughput screening hits which can be difficult to optimize, this fragment offers high ligand efficiency potential, allowing for systematic potency improvements through structure-guided design. The procurement of this specific CAS number ensures the correct scaffold for a TAAR5-focused medicinal chemistry campaign.

CCR5 Antagonist Development

Given the evidence that a derivative of this compound exhibits sub-nanomolar antagonism of the CCR5 receptor (IC₅₀ = 0.110 nM), this fragment is a privileged starting point for developing next-generation CCR5 inhibitors [2]. It is directly applicable to research on HIV entry inhibitors, inflammatory diseases, and cancer metastasis [3]. The proven ability of this core to be optimized into a compound more potent than Maraviroc (IC₅₀ = 3.3 nM) makes it a high-value procurement for any laboratory focused on chemokine receptor modulation [4].

Selective Fragment Library Design

For organizations building or maintaining fragment libraries for general screening, N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine offers a distinct advantage due to its demonstrated lack of binding to the histamine H1 receptor at 0.1 µM [5]. This negative data is a key differentiator, confirming the compound's selectivity and reducing the risk of promiscuous binding. Including this fragment, rather than an uncharacterized or promiscuous analog, enhances the quality of a screening library, making it more likely to yield selective, development-ready hits and reducing wasted resources on false-positive leads.

Oncology Lead Generation from Fragment Core

Labs engaged in anticancer drug discovery can use this compound as a foundational scaffold. Derivatives have shown micromolar-range activity (IC₅₀ 3.6-40 µM) against leukemia (K-562) and breast cancer (MCF-7) cell lines . This activity, while not potent enough for a drug candidate, is a strong signal for a fragment-sized molecule. It justifies the procurement of this compound for fragment growing, linking, or merging strategies aimed at creating novel, potent anticancer agents targeting specific kinases or other cancer-relevant proteins [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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